

Performance of Pentylcyclohexane in Binary Mixtures with n-Dodecane: A Comparative Guide

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Compound of Interest					
Compound Name:	Pentylcyclohexane				
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This guide provides a comprehensive analysis of the thermophysical properties of binary mixtures of **pentylcyclohexane** and n-dodecane. The data presented is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the behavior of these mixtures for applications such as fuel surrogates and solvent systems. This document summarizes key experimental data for density, viscosity, speed of sound, and derived properties like excess molar volume and isentropic compressibility, alongside detailed experimental protocols.

Thermophysical Properties at Various Temperatures and Compositions

The performance of **pentylcyclohexane** in binary mixtures with n-dodecane is characterized by the interplay of molecular interactions and packing efficiency. The following tables summarize the experimental data for key thermophysical properties at different temperatures and mole fractions of **pentylcyclohexane** (x₁).

Table 1: Density (ρ), Viscosity (η), and Speed of Sound (c) of **Pentylcyclohexane** + n-Dodecane Mixtures



Mole Fraction of Pentylcyclohe xane (x1)	Temperature (K)	Density (ρ) (g/cm³)	Viscosity (η) (mPa·s)	Speed of Sound (c) (m/s)
0.0000	293.15	0.7487	1.38	1349
313.15	0.7338	0.98	1269	_
333.15	0.7188	0.74	1189	
0.2536	293.15	0.7552	1.45	1342
313.15	0.7401	1.03	1262	
333.15	0.7249	0.77	1183	
0.5047	293.15	0.7621	1.54	1335
313.15	0.7468	1.08	1256	_
333.15	0.7314	0.81	1177	
0.7519	293.15	0.7691	1.64	1329
313.15	0.7537	1.14	1250	_
333.15	0.7382	0.85	1171	_
1.0000	293.15	0.7765	1.76	1323
313.15	0.7610	1.22	1244	
333.15	0.7454	0.90	1165	

Data sourced from "Thermophysical Properties of Binary Mixtures of n-Dodecane with n-Alkylcyclohexanes: Experimental Measurements and Molecular Dynamics Simulations"[1][2]

Table 2: Excess Molar Volume (V_m^E) and Excess Isentropic Compressibility (κ_s^E) of **Pentylcyclohexane** + n-Dodecane Mixtures



Mole Fraction of Pentylcyclohexane (X1)	Temperature (K)	Excess Molar Volume (V _m ^E) (cm³/mol)	Excess Isentropic Compressibility (κ _s ^E) (TPa ⁻¹)
0.2536	293.15	-0.018	-0.6
313.15	-0.016	-0.8	
333.15	-0.014	-1.0	_
0.5047	293.15	-0.028	-1.0
313.15	-0.026	-1.3	
333.15	-0.023	-1.5	
0.7519	293.15	-0.025	-0.9
313.15	-0.024	-1.1	
333.15	-0.022	-1.3	

Data sourced from "Thermophysical Properties of Binary Mixtures of n-Dodecane with n-Alkylcyclohexanes: Experimental Measurements and Molecular Dynamics Simulations"[1][2]

Experimental Protocols

The experimental data presented in this guide were obtained using precise and standardized methodologies.

Materials:

 n-Pentylcyclohexane and n-dodecane with a stated purity of ≥ 99% were used as received from the supplier.

Mixture Preparation:

• Binary mixtures were prepared by mass using an analytical balance with an uncertainty of ± 0.0001 g. The mole fractions of the components were calculated with an estimated uncertainty of less than 1×10^{-4} .



Density and Speed of Sound Measurements:

- A vibrating tube densimeter and sound analyzer (Anton Paar DSA 5000 M) was used to measure the density and speed of sound of the pure components and their binary mixtures.
 [3]
- The instrument was calibrated with dry air and deionized water at atmospheric pressure.
- The temperature was controlled to within ±0.01 K.
- The expanded uncertainties (k = 2) for density and speed of sound measurements were reported to be 0.3 kg·m⁻³ and 0.7 m·s⁻¹, respectively.[4][5]

Viscosity Measurements:

- The dynamic viscosity of the samples was measured using a rolling-ball viscometer (Anton Paar SVM 3001).[3][4]
- The viscometer was calibrated with certified viscosity standards.
- The temperature was controlled with an uncertainty of ±0.02 K.
- The relative uncertainty in the viscosity measurements was estimated to be less than 2%.

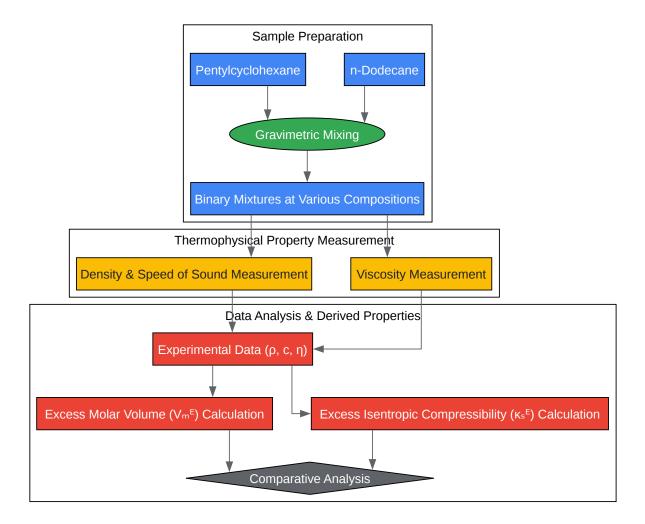
Calculation of Derived Properties:

- Excess Molar Volume (V_m^E): Calculated from the experimental densities of the pure components and the mixture using the following equation: V_m^E = (x₁M₁ + x₂M₂)/ρ_m (x₁M₁/ρ₁ + x₂M₂/ρ₂) where x is the mole fraction, M is the molar mass, ρ is the density, and the subscripts m, 1, and 2 refer to the mixture, **pentylcyclohexane**, and n-dodecane, respectively.[6]
- Isentropic Compressibility (κ_s): Calculated from the density (ρ) and speed of sound (c) using the Laplace-Newton equation: $\kappa_s = 1/(\rho c^2)$
- Excess Isentropic Compressibility (κ_s^E): Determined using the following formula: $\kappa_s^E = \kappa_s (\phi_1 \kappa_{s1} + \phi_2 \kappa_{s2})$ where ϕ is the volume fraction.



Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental and data analysis process for characterizing the thermophysical properties of the binary mixtures.



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Caption: Experimental and data analysis workflow.

Performance Comparison and Molecular Interactions

The experimental data reveals key aspects of the performance of **pentylcyclohexane** and n-dodecane binary mixtures:

- Density and Viscosity: Both density and viscosity of the mixtures increase with an increasing
 mole fraction of pentylcyclohexane, which is expected as pentylcyclohexane has a higher
 density and viscosity than n-dodecane. Both properties decrease with increasing
 temperature due to increased thermal motion and intermolecular distances.
- Speed of Sound: The speed of sound decreases with an increasing concentration of pentylcyclohexane and with increasing temperature.
- Excess Molar Volume (Vm^E): The negative values of the excess molar volume across all compositions and temperatures indicate that the volume of the mixture is less than the sum of the volumes of the individual components.[1][2] This volume contraction suggests that the unlike molecules (**pentylcyclohexane** and n-dodecane) have stronger interactions or a more efficient packing arrangement than the like molecules in their pure states. The minimum Vm^E value is observed around an equimolar composition, suggesting the most significant packing or interaction effects at this concentration.
- Excess Isentropic Compressibility (κ_s^E): The negative values of excess isentropic compressibility indicate that the mixture is less compressible than an ideal mixture.[7] This further supports the conclusion of stronger intermolecular interactions between pentylcyclohexane and n-dodecane, leading to a more structured and less compressible liquid phase.

In comparison to mixtures of n-dodecane with other n-alkylcyclohexanes, the magnitude of the negative excess molar volume for the **pentylcyclohexane** mixture falls within the general trend where V_m^E becomes more negative as the alkyl chain on the cyclohexane ring gets longer.[1] This suggests that the length of the alkyl chain plays a significant role in the packing efficiency and intermolecular forces within these binary systems.



Overall, the binary system of **pentylcyclohexane** and n-dodecane exhibits non-ideal behavior characterized by volume contraction and reduced compressibility, driven by favorable interactions and packing between the constituent molecules. These properties are crucial for accurately modeling the behavior of these mixtures in various applications.

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